molecular formula C5H8F4N2O B14693007 1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 33021-75-9

1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B14693007
CAS No.: 33021-75-9
M. Wt: 188.12 g/mol
InChI Key: VVDWYMKGHXJNNY-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)urea is a fluorinated organic compound characterized by the presence of both fluoroethyl and trifluoroethyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 2-fluoroethylamine with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The fluoroethyl and trifluoroethyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry and drug design.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)amine
  • 1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)carbamate
  • 1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)thiourea

Uniqueness: 1-(2-Fluoroethyl)-3-(2,2,2-trifluoroethyl)urea is unique due to its specific combination of fluoroethyl and trifluoroethyl groups attached to a urea backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

33021-75-9

Molecular Formula

C5H8F4N2O

Molecular Weight

188.12 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-(2,2,2-trifluoroethyl)urea

InChI

InChI=1S/C5H8F4N2O/c6-1-2-10-4(12)11-3-5(7,8)9/h1-3H2,(H2,10,11,12)

InChI Key

VVDWYMKGHXJNNY-UHFFFAOYSA-N

Canonical SMILES

C(CF)NC(=O)NCC(F)(F)F

Origin of Product

United States

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